molecular formula C13H16F3N B2737623 Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine CAS No. 849731-50-6

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine

Cat. No.: B2737623
CAS No.: 849731-50-6
M. Wt: 243.273
InChI Key: HVHGASGWVWUHIL-UHFFFAOYSA-N
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Description

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine is an organic compound characterized by the presence of a cyclopentylmethyl group attached to a phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

In an industrial setting, the production of Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine may involve large-scale radical trifluoromethylation reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-dehydrogenative coupling reactions has also been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylmethyl-(4-methyl-phenyl)-amine
  • Cyclopentylmethyl-(4-fluoromethyl-phenyl)-amine
  • Cyclopentylmethyl-(4-chloromethyl-phenyl)-amine

Uniqueness

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects.

Properties

IUPAC Name

N-(cyclopentylmethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-5-7-12(8-6-11)17-9-10-3-1-2-4-10/h5-8,10,17H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSZUQWPTBSRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700318
Record name N-(Cyclopentylmethyl)-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849731-50-6
Record name N-(Cyclopentylmethyl)-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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